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Compound of Interest

Compound Name: Defibrotide

This technical support center provides guidance and answers frequently asked questions
regarding the use of historical control groups in defibrotide clinical trials for the treatment of
severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome
(SOS).

Frequently Asked Questions (FAQSs)

Q1: Why were historical control groups used in pivotal defibrotide clinical trials instead of a
concurrent placebo group?

A: In the context of severe hepatic VOD/SOS with multi-organ failure (MOF), a randomized
placebo-controlled trial was considered unethical.[1] Untreated severe VOD/SOS with MOF is
associated with a mortality rate exceeding 80%.[2][3][4] Given the life-threatening nature of the
condition, providing a placebo to a control group was not a viable option.[1] Therefore, a
historical control group was utilized to provide a basis for comparison to assess the efficacy of
defibrotide.[2][3] This approach is often considered in clinical trials for rare and life-threatening
diseases where enrolling a concurrent control group is challenging or ethically problematic.[5]

[61[7]
Q2: What are the primary limitations of using historical control groups in clinical research?

A: The use of historical controls can introduce several potential biases.[5][8][9] Key limitations
include:
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e Lack of Randomization: This can lead to baseline differences between the treatment and
control groups, potentially confounding the results.[8]

 Blinding: It is not feasible to blind investigators or patients when using a historical control
group, which can introduce bias in outcome assessment and patient management.[8]

e Changes in Standard of Care: Medical practices and supportive care may evolve over time.
This means the standard of care received by the historical control group might differ from
that of the prospectively treated group, potentially affecting outcomes.[9]

» Differences in Data Collection: The methods and rigor of data collection may differ between a
prospective trial and a retrospective chart review for a historical cohort, leading to
inconsistencies.[8]

o Patient Selection Bias: There may be subtle differences in the patient populations over time,
including referral patterns and eligibility criteria, that are not fully captured in the available
data.[9]

Q3: How was the historical control group selected for the Phase 3 defibrotide trial to minimize
bias?

A: Arigorous methodology was employed to select the historical control group to ensure they
were as comparable as possible to the patients receiving defibrotide.[2] The process involved:

o Extensive Chart Review: An independent medical review committee, blinded to patient
outcomes, reviewed 6,867 medical charts of hematopoietic stem cell transplantation (HSCT)
patients from 35 participating centers.[2][4][10]

o Strict Eligibility Criteria: The historical control patients had to meet the same stringent
inclusion and exclusion criteria as the patients in the defibrotide treatment arm, including an
unequivocal diagnosis of VOD/SOS with MOF.[2]

e Blinded Adjudication: The independent medical review committee was blinded to patient
outcomes during the selection process to prevent bias.[2][4]

o Temporal Proximity: The majority of the historical control patients (66%) were diagnosed
between 2000 and 2006, which was reasonably close to the enrollment period of the
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defibrotide-treated patients, helping to ensure comparable supportive care.[2]

Troubleshooting Guides

Issue: Difficulty in interpreting efficacy data due to the non-randomized nature of the control
group.

Troubleshooting Steps:

e Focus on Propensity-Adjusted Analysis: The primary analysis of the Phase 3 trial used a
propensity-adjusted analysis to account for baseline differences between the defibrotide
and historical control groups.[2][3][4] This statistical method helps to mitigate some of the
biases associated with non-randomized comparisons.

o Examine Baseline Characteristics: Carefully review the baseline characteristics of both the
treatment and historical control groups. In the pivotal Phase 3 trial, the groups were reported
to be well-balanced for key prognostic factors.[2][4][10]

» Consider the Magnitude of the Effect: While acknowledging the limitations, the observed
differences in survival and complete response rates between the groups were statistically
significant, suggesting a clinically meaningful treatment effect.[2][3][4]

Issue: Concerns about the comparability of supportive care between the historical control and
defibrotide-treated groups.

Troubleshooting Steps:

» Review the Study Protocol for Supportive Care Guidelines: The Phase 3 trial protocol likely
outlined standards for supportive care for the prospectively enrolled patients.

» Acknowledge the Inherent Limitation: It is a recognized limitation that subtle changes in
supportive care over time cannot be fully controlled for in a historical control design.[9]

e Focus on the Consistency of Results: The positive outcomes with defibrotide have been
observed across different studies, including a dose-finding study and an expanded access
program, which strengthens the overall evidence.[10][11]
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Data Presentation

Table 1: Patient Demographics and Baseline Characteristics in the Phase 3 Defibrotide Trial

Characteristic Defibrotide (n=102) Historical Control (n=32)

Median Age (years) 21 (range: 1 month - 72 years) 18 (range: 5 months - 57
years)

Pediatric Patients 43% 44%

Male 63% 53%

Allogeneic SCT 88% 84%

Prior SCT 13% 3%

Ventilator/Dialysis Dependent 38% 38%

Source: Data compiled from FDA review documents and publications of the Phase 3 trial.[1][10]

Table 2: Efficacy Outcomes at Day +100 Post-HSCT in the Phase 3 Defibrotide Trial

] . Historical Control
Outcome Defibrotide (n=102) (n=32) P-value
n=

Survival Rate 38.2% 25% 0.0109

Complete Response
(CR) Rate

25.5% 12.5% 0.0160

Source: Data from the pivotal Phase 3 trial. The p-values are from a propensity-adjusted
analysis.[2][3][4]

Table 3: Incidence of Selected Hemorrhagic Adverse Events (Any Grade)
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Adverse Event Defibrotide (n=176) Historical Control (n=32)
Pulmonary Alveolar
11.8% 15.6%
Hemorrhage
Gastrointestinal Bleeding 7.8% 9.4%
Conjunctival Hemorrhage 6.3% 9.4%
Petechiae 5.1% 28.1%
Mouth Hemorrhage 2.3% 9.4%

Source: Safety data from studies 1 and 2.[10]

Experimental Protocols

Methodology for the Pivotal Phase 3 Historical Control Trial of Defibrotide

» Study Design: This was an open-label, multi-center, historical control study.[10]

o Treatment Group: 102 patients with a diagnosis of hepatic VOD/SOS with multi-organ failure
following HSCT were enrolled prospectively and treated with defibrotide.[2][4]

o Dosing: Defibrotide was administered at a dose of 6.25 mg/kg every 6 hours (25
mg/kg/day), infused over 2 hours.[10]

o Duration of Treatment: Treatment was given for a minimum of 21 days and continued until
the signs and symptoms of VOD resolved. The median duration of treatment was 22 days.
[10]

 Historical Control Group Selection:
o Aretrospective review of 6,867 medical charts from 35 HSCT centers was conducted.[2][4]

o An independent medical review committee, blinded to patient outcomes, selected 32
patients who met the same eligibility criteria as the treatment group.[2][10]

e Primary Endpoint: Survival at Day +100 post-HSCT.[2][3]
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o Secondary Endpoint: Complete response (CR) at Day +100 post-HSCT, defined as a total
bilirubin level of less than 2 mg/dL and resolution of MOF.[3][10]

 Statistical Analysis: A propensity-adjusted analysis was used to compare the primary and
secondary endpoints between the defibrotide-treated group and the historical control group

to account for potential baseline differences.[2][4]

Visualizations

Caption: Workflow of the Phase 3 defibrotide trial utilizing a historical control group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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